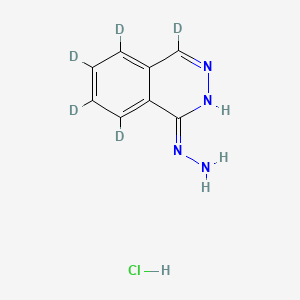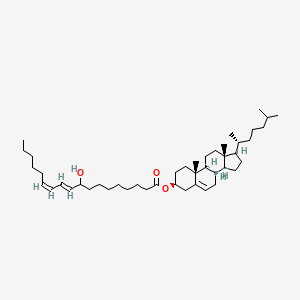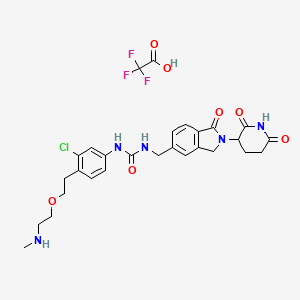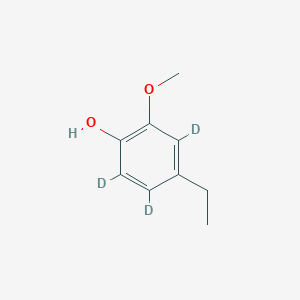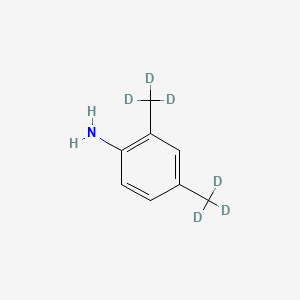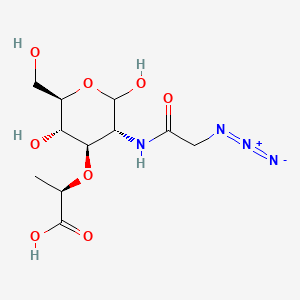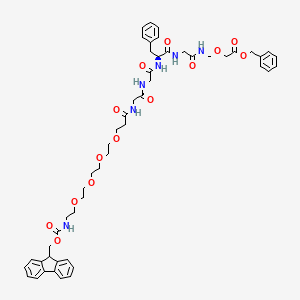
Pomalidomide-15N,13C5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-15N,13C5 is a labeled version of pomalidomide, a third-generation immunomodulatory agent. This compound is marked with stable isotopes of nitrogen (15N) and carbon (13C5), making it useful for various scientific research applications. Pomalidomide itself is known for its role in treating multiple myeloma and other hematological malignancies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-15N,13C5 involves the incorporation of stable isotopes into the pomalidomide molecule. One common method includes reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then further processed to introduce the stable isotopes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves multiple steps, including purification stages to ensure high purity and yield. The use of continuous flow synthesis has been explored to improve efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Pomalidomide-15N,13C5 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pomalidomide molecule.
Reduction: Used to reduce nitro groups to amines.
Substitution: Common in the synthesis of pomalidomide derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are commonly used.
Major Products
The major products formed from these reactions include various pomalidomide derivatives, which can be further utilized in research and therapeutic applications .
Applications De Recherche Scientifique
Pomalidomide-15N,13C5 is extensively used in scientific research due to its labeled isotopes. Some applications include:
Chemistry: Used as a tracer in drug development to study pharmacokinetics and metabolism.
Biology: Helps in understanding the biological pathways and interactions of pomalidomide.
Mécanisme D'action
Pomalidomide-15N,13C5 exerts its effects by interacting with the E3 ligase cereblon, leading to the degradation of essential Ikaros transcription factors. This interaction inhibits the proliferation and induces apoptosis of hematopoietic tumor cells. Additionally, it enhances T cell and natural killer cell-mediated immunity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory effects but with higher toxicity.
Lenalidomide: A second-generation immunomodulatory agent with improved efficacy and safety profile compared to thalidomide.
Uniqueness
Pomalidomide-15N,13C5 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. It is more potent than thalidomide and lenalidomide, making it a valuable tool in both research and therapeutic contexts .
Propriétés
Formule moléculaire |
C13H11N3O4 |
|---|---|
Poids moléculaire |
279.20 g/mol |
Nom IUPAC |
4-amino-2-(2,6-dioxo(2,3,4,5,6-13C5,115N)azinan-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/i4+1,5+1,8+1,9+1,11+1,15+1 |
Clé InChI |
UVSMNLNDYGZFPF-DUYSWSFASA-N |
SMILES isomérique |
[13CH2]1[13CH2][13C](=O)[15NH][13C](=O)[13CH]1N2C(=O)C3=C(C2=O)C(=CC=C3)N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


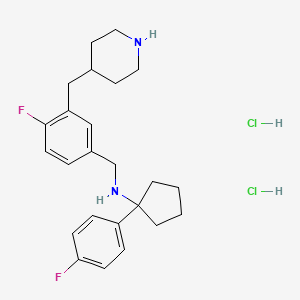
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15136261.png)
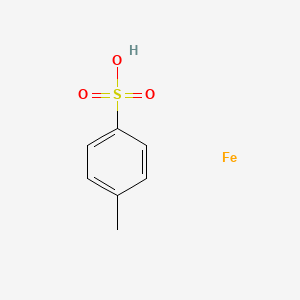

![(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoic acid](/img/structure/B15136284.png)
![(3S)-1-[(2S)-2-hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid;hydrochloride](/img/structure/B15136300.png)
![sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B15136303.png)
